molecular formula C17H20N6O2S B2452332 N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide CAS No. 1173025-92-7

N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide

Cat. No. B2452332
CAS RN: 1173025-92-7
M. Wt: 372.45
InChI Key: GYRYFOAKPCDADJ-UHFFFAOYSA-N
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Description

N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C17H20N6O2S and its molecular weight is 372.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Evaluation

Research has been dedicated to synthesizing novel heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activity. These efforts aim at creating new antibacterial agents, with some synthesized compounds showing high activities against bacterial strains (Azab, Youssef, & El-Bordany, 2013).

Anticancer and Anti-inflammatory Applications

Studies on pyrazolopyrimidines derivatives have revealed their potential as anticancer and anti-5-lipoxygenase agents, indicating a promising avenue for the development of new therapeutic molecules targeting cancer and inflammation. The synthesis process has led to the identification of compounds with significant cytotoxic activities against various cancer cell lines and 5-lipoxygenase inhibition (Rahmouni et al., 2016).

Phosphodiesterase Inhibition

The synthesis of 6-phenylpyrazolo[3,4-d]pyrimidones has been explored for their specific inhibition of type V phosphodiesterase, which is critical for treating conditions like hypertension. These compounds have shown enzymatic and cellular activity, highlighting their therapeutic potential (Dumaitre & Dodic, 1996).

Bioconversion and Metabolism Studies

Bioconversion studies have been conducted to prepare mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial systems. This research provides insights into the metabolism of these compounds in preclinical species and supports the structure characterization of metabolites, facilitating drug development processes (Zmijewski et al., 2006).

Antimicrobial and Surface Coating Applications

New heterocycles based on pyrazolo[1,5-a]pyrimidine ring systems have been synthesized and evaluated for their antimicrobial activities. These compounds have shown efficacy exceeding that of reference drugs, and their incorporation into surface coatings and printing ink pastes suggests applications in materials science and industrial hygiene (Alsaedi, Farghaly, & Shaaban, 2019).

Environmental Stability and Degradation

The degradation behavior of related sulfonylurea herbicides in various environmental conditions has been studied, providing insights into their stability and breakdown processes. This research is crucial for understanding the environmental impact and degradation pathways of these compounds (Saha & Kulshrestha, 2002).

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It binds to PKB, preventing the binding of ATP, which is necessary for the kinase’s activity . This inhibition disrupts the signaling through PKB, potentially leading to reduced cell proliferation and survival .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3, promoting its activation . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has been identified as a potent and orally bioavailable inhibitor of PKB . Compounds containing similar structures underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The linker group between the piperidine and the lipophilic substituent was varied to optimize these properties .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that it could have potential as an antitumor agent.

properties

IUPAC Name

N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-14-21-16(12-17(22-14)23-11-5-8-19-23)18-9-10-20-26(24,25)13-15-6-3-2-4-7-15/h2-8,11-12,20H,9-10,13H2,1H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRYFOAKPCDADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NCCNS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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